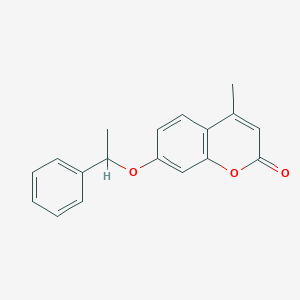

4-methyl-7-(1-phenylethoxy)-2H-chromen-2-one

Description

Properties

IUPAC Name |

4-methyl-7-(1-phenylethoxy)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-12-10-18(19)21-17-11-15(8-9-16(12)17)20-13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLSXVLGCMGZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-(1-phenylethoxy)-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the alkylation of 7-hydroxy-4-methyl-2H-chromen-2-one with 1-phenylethanol under reflux conditions. The reaction typically requires a base such as potassium carbonate and a solvent like acetone. The reaction mixture is heated to around 50°C to facilitate the alkylation process.

Another method involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with epichlorohydrin under reflux conditions to yield 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one. This intermediate can then be reacted with 1-phenylethanol to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-(1-phenylethoxy)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives of the chromen-2-one core.

Substitution: Various substituted coumarin derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity

Research has demonstrated that 4-methyl-7-(1-phenylethoxy)-2H-chromen-2-one exhibits significant antioxidant properties. It has been shown to inhibit oxidative stress markers in various cell lines, suggesting potential applications in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies indicated that it can reduce the production of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .

3. Anticancer Potential

Several studies have reported that coumarin derivatives can induce apoptosis in cancer cells. The specific compound under discussion has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and promoting cell death through apoptotic pathways .

Material Science Applications

1. Photophysical Properties

Due to its fluorescent characteristics, this compound is being explored as a fluorescent probe in material science. Its ability to absorb and emit light makes it suitable for applications in bioimaging and as a laser dye .

2. Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance their optical properties. Research indicates that polymers containing this coumarin derivative exhibit improved fluorescence stability and photochemical properties, which are beneficial for applications in optoelectronics .

Case Studies

Mechanism of Action

The mechanism of action of 4-methyl-7-(1-phenylethoxy)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Diversity at Position 7

The pharmacological and physicochemical properties of coumarins are heavily influenced by substituents at position 7. Below is a comparative analysis of key analogs:

Key Observations:

Substituent Effects on Physical Properties :

- Heterocyclic substituents (e.g., thiadiazolyl in 7a) lower melting points (124–125°C) compared to cyclopropyl derivatives (158–160°C), likely due to reduced crystallinity from steric hindrance .

- Higher yields (e.g., 89% for 7g) correlate with less sterically demanding groups, such as cyclopropyl, which facilitate synthesis .

Biological Activity: MAO Inhibition: Thiadiazolyl-substituted coumarins (7a, 7g) show selectivity for MAO-A/B, critical for antidepressant development . Anti-MPS Activity: Odiparcil’s sugar moiety enhances solubility and targets glycosaminoglycan accumulation in lysosomal storage disorders . Schiff Base Precursors: Phenacyloxy derivatives (e.g., Compound 3) serve as intermediates for further functionalization, enabling diverse pharmacological applications .

Pharmacological Implications

- Lipophilicity vs. Solubility : The 1-phenylethoxy group in the target compound balances lipophilicity (enhancing blood-brain barrier penetration) with moderate solubility, contrasting with polar thiadiazolyl or sugar moieties .

- Metabolic Stability : Triazole and thioether linkages (e.g., in thiofibrates) resist enzymatic degradation, improving half-life .

Biological Activity

4-Methyl-7-(1-phenylethoxy)-2H-chromen-2-one, a coumarin derivative, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications, particularly in cancer and antifungal treatments.

Synthesis of this compound

The synthesis of this compound typically involves the Pechmann condensation reaction, which allows for the introduction of the phenylethoxy group at the 7-position of the coumarin scaffold. The synthetic route often employs starting materials such as resorcinol and appropriate phenolic derivatives, leading to high yields of the target compound.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines, particularly breast cancer models like MCF-7 and MDA-MB-231. The compound was found to induce cell cycle arrest and apoptosis through mechanisms involving the activation of caspases and modulation of the Bax/Bcl-2 ratio .

In Vitro Cytotoxicity Data:

| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| This compound | MCF-7 | 6.0 | 5.6 (DOX) |

| This compound | MDA-MB-231 | 5.8 | 7.3 (DOX) |

The SAR studies indicate that modifications at specific positions on the coumarin scaffold significantly influence its cytotoxic potency. For instance, substituents at the 4-position enhance selectivity against MCF-7 cells compared to MDA-MB-231 cells .

Antifungal Activity

In addition to its anticancer properties, this compound has shown promising antifungal activity against Candida albicans. In comparative studies, it was found to be more effective than conventional antifungal agents like Clotrimazole and Terbinafine. The molecular properties of this compound suggest good drug-like characteristics, making it a potential candidate for further development in antifungal therapies .

Mechanistic Studies

The biological mechanisms underlying the activities of this compound have been explored through various biochemical assays. The compound's ability to inhibit key enzymes involved in cancer progression, such as EGFR and ARO, was confirmed through both in vitro assays and molecular docking studies. These studies elucidate how the compound interacts at a molecular level with target proteins, providing insights into its mechanism of action .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Breast Cancer Model : In a study involving MCF-7 and MDA-MB-231 cell lines, treatment with this compound resulted in significant reductions in cell viability and increased rates of apoptosis compared to untreated controls .

- Antifungal Efficacy : Another study evaluated its antifungal properties against Candida albicans, demonstrating that it outperformed standard antifungal treatments in terms of efficacy while exhibiting favorable safety profiles .

Q & A

Q. What are the standard synthetic routes for 4-methyl-7-(1-phenylethoxy)-2H-chromen-2-one, and how is structural confirmation achieved?

The compound is typically synthesized via nucleophilic substitution reactions. For example, 7-hydroxy-4-methylcoumarin is reacted with 1-phenylethyl chloride in acetone using anhydrous K₂CO₃ as a base . Key spectral data for confirmation include:

- ¹H NMR : A singlet at δ 2.10 ppm (methyl group), a multiplet at δ 6.8–7.6 ppm (aromatic protons), and a doublet for the phenylethoxy group’s chiral center .

- X-ray crystallography : Confirms planarity of the chromen ring and substituent orientations. Deviations from the least-squares plane (e.g., up to 0.205 Å for specific atoms) validate molecular geometry .

Q. How are crystallographic methods applied to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Parameters include:

- Space group : Monoclinic (e.g., P2₁/n) with unit cell dimensions (a ≈ 11.98 Å, b ≈ 7.71 Å) .

- Data refinement : R values < 0.04 indicate high precision. Partial occupancies (e.g., 0.947 for H19 vs. 0.053 for Cl1) are resolved using constraints in SHELX .

- Stabilization : Intramolecular C–H···O interactions and π-π stacking (3.5 Å interplanar distances) are critical for crystal packing .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of derivatives of this compound?

- Docking studies : Molecular docking with enzymes like acetylcholinesterase (AChE) or monoamine oxidase-B (MAO-B) identifies binding modes. For example, coumarin-piperidine conjugates show IC₅₀ values of 0.372 μM against MAO-B, validated via AutoDock or Schrödinger .

- QSAR models : Substituent effects (e.g., phenylethoxy vs. triazolyl groups) correlate with logP and inhibitory activity. Derivatives with lower logP (<3) often exhibit better blood-brain barrier penetration .

Q. What strategies resolve discrepancies in biological activity data across assay models?

- Dose-response validation : Replicate assays at varying concentrations (e.g., 1–100 μM) to confirm EC₅₀/IC₅₀ consistency. For example, HIV-1 inhibition (EC₅₀ = 1.69 μM) must be tested in both cellular and enzymatic models .

- Structural analogs : Compare activities of closely related compounds (e.g., 4-methyl vs. 7-methoxy variants) to isolate substituent-specific effects. Triazolyl derivatives show enhanced antibacterial activity due to hydrogen-bonding motifs .

Q. How do reaction conditions influence by-product formation during synthesis?

- Ultrasound-assisted synthesis : Reduces reaction time from hours to minutes, minimizing by-products like unsubstituted coumarin. Yields improve from ~60% to >85% under optimized conditions (40 kHz, 50°C) .

- Catalyst screening : FeCl₃ in THF reduces side reactions (e.g., dimerization) compared to AlCl₃, as shown in one-pot syntheses of coumarin analogs .

Q. What methodologies validate intermolecular interactions in the solid state?

- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H···O vs. H···H interactions) using CrystalExplorer. For this compound, H···O contacts account for ~25% of interactions .

- Mercury software : Visualizes π-π stacking (3.5 Å) and identifies pseudo-ring motifs (S(5)/S(6)) from CIF files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.